N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-28-17-8-5-14(6-9-17)21(25)22-15-11-20(24)23(13-15)16-7-10-18(26-2)19(12-16)27-3/h5-10,12,15H,4,11,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZDTFZDIBQTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethoxyphenyl group and the ethoxybenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound might inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidinone Core
Compound : N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide
- Key Differences: The benzamide substituent at position 3 incorporates a piperidinylsulfonyl group instead of an ethoxy group. The sulfonyl group increases polarity and hydrogen-bonding capacity, which may enhance binding to polar active sites (e.g., ATP-binding pockets in kinases).
- Implications :
Compound : N-{5-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethoxybenzamide
- Key Differences: The pyrrolidinone core is linked to a 1,3,4-thiadiazol-2-yl group instead of a direct benzamide. The 3,4-dimethylphenyl substituent (vs.
- Implications :
Variations in Aromatic Substituents
Compound : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
- Key Differences: Features a 3,4-dimethoxyphenethyl group instead of a pyrrolidinone core. Contains a charged ammonium center and carbamoyl linkage, enhancing water solubility.
- Implications :
Lignin Model Compounds :
- Key Differences: Non-pharmaceutical dimers (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) with β-O-4 bonds. Designed for studying lignin degradation rather than therapeutic applications.
- Implications :
Functional Group Replacements in Benzamide Analogues
Compound : N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide
- Key Differences: Replaces the pyrrolidinone core with a pyrazolo[3,4-d]pyrimidine scaffold. Retains the 4-ethoxybenzamide group but attaches it to a nitrogen-rich heterocycle.
Compound : 4-Ethoxy-N-[(4-ethylphenyl)methylideneamino]benzamide
- Key Differences: Simplifies the structure to a Schiff base derivative with an ethylphenyl group. Lacks the pyrrolidinone core and dimethoxyphenyl substituent.
- Implications :
- The Schiff base may confer metal-chelating properties, useful in catalytic or antimicrobial applications, but reduces metabolic stability compared to the target compound’s amide linkage .
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological evaluations, including anticancer properties, antimicrobial activity, and anti-inflammatory effects.
Structural Characteristics
The compound features a pyrrolidine ring and a substituted benzamide moiety, which are crucial for its biological activity. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent coupling reactions to attach the benzamide moiety. Specific reagents such as ethyl acetoacetate and various coupling agents are utilized to achieve high yields.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 8.99 µM against A549 lung cancer cells, indicating potent activity compared to standard treatments like sunitinib (IC50 = 10.36 µM) .
| Cell Line | Inhibition Rate (30 µM) | IC50 (µM) |
|---|---|---|
| A549 | 100.07% | 8.99 |
| HepG2 | 99.98% | 6.92 |
| DU145 | 99.93% | 7.89 |
| MCF7 | 100.39% | 8.26 |
These results suggest that this compound may induce apoptosis in cancer cells by disrupting critical cellular pathways.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against various bacterial strains. The structural features contribute to its ability to penetrate bacterial membranes and inhibit growth.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects, showing promise in reducing inflammation markers in vitro. This activity is potentially linked to its ability to modulate cytokine production and inhibit pathways involved in inflammatory responses.
Case Studies
- Cancer Cell Line Study : A comprehensive evaluation of this compound against multiple cancer cell lines revealed consistent cytotoxicity patterns, particularly in lung and liver cancer models.
- In Vivo Models : Animal studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in vivo, providing insights into dosage optimization and potential side effects.
Q & A
Basic: What are the critical parameters for synthesizing N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide with high yield?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including amide coupling and pyrrolidinone ring formation. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in amide bond formation .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can improve coupling efficiency .
- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .
Note: Monitor intermediates via TLC and confirm final structure using H/C NMR and HRMS .
Advanced: How can contradictory bioactivity data for this compound be resolved across different enzymatic assays?
Methodological Answer:
Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies include:
- Dose-response validation : Establish EC/IC curves in triplicate to confirm potency thresholds .
- Buffer optimization : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions, as seen in kinase assays .
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific binding .
- Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or chlorophenyl variants) to identify SAR trends .
Basic: What spectroscopic and computational methods are essential for characterizing this compound?
Methodological Answer:
- H/C NMR : Assign peaks for methoxy (δ 3.7–3.9 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and ether C-O (~1250 cm) .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) with <5 ppm error .
- Computational : DFT calculations (B3LYP/6-31G*) predict electronic properties and optimize geometry for docking studies .
Advanced: How can structure-activity relationship (SAR) studies improve the target selectivity of this compound?
Methodological Answer:
- Core modifications : Substitute the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., -CF) to enhance binding to hydrophobic enzyme pockets .
- Side-chain variations : Replace the 4-ethoxybenzamide moiety with sulfonamides or heterocycles (e.g., triazoles) to modulate solubility and affinity .
- Stereochemical analysis : Synthesize enantiomers to determine chirality-dependent activity (e.g., via chiral HPLC) .
- In silico docking : Use AutoDock Vina with crystallographic targets (e.g., kinases) to prioritize derivatives for synthesis .
Basic: What in vitro assays are recommended for preliminary evaluation of therapeutic potential?
Methodological Answer:
- Enzyme inhibition : Test against target enzymes (e.g., ATX or COX-2) using fluorogenic substrates .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC <10 μM indicating promise .
- Solubility/logP : Determine via shake-flask method (aqueous/organic phase) to guide formulation .
- Plasma stability : Incubate with mouse/human plasma (37°C, 24h) and quantify degradation via LC-MS .
Advanced: How can researchers address poor pharmacokinetic (PK) properties in preclinical models?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the benzamide moiety to enhance oral bioavailability .
- Nanocarrier systems : Encapsulate in PEG-PLGA nanoparticles to improve circulation time and tissue penetration .
- Metabolic stability : Use liver microsomes (human/mouse) to identify CYP450-mediated degradation hotspots .
- In vivo PK : Administer IV/PO in rodents and collect plasma for LC-MS/MS analysis (t, AUC, C) .
Basic: What analytical techniques validate batch-to-batch consistency in synthesis?
Methodological Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm purity >95% .
- DSC/TGA : Monitor melting point (e.g., 180–185°C) and thermal decomposition profiles .
- Elemental analysis : Match C/H/N percentages to theoretical values (±0.4% tolerance) .
- XRPD : For crystalline batches, compare diffraction patterns to reference standards .
Advanced: What strategies resolve low reproducibility in biological assays?
Methodological Answer:
- Standardized protocols : Adopt NIH/EMA guidelines for assay validation (e.g., inter-day precision <15% RSD) .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .
- Cell line authentication : Perform STR profiling to avoid cross-contamination .
- Data normalization : Use Z’-factor scoring to assess assay robustness and minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
